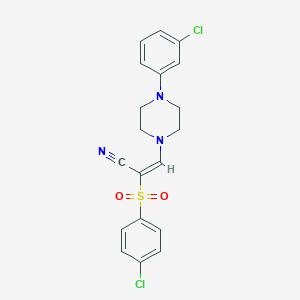

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile

説明

This compound features a piperazine core substituted with a 3-chlorophenyl group, an acrylonitrile moiety in the E-configuration, and a 4-chlorophenylsulfonyl group. The E geometry ensures spatial alignment critical for electronic conjugation and intermolecular interactions.

特性

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-15-4-6-18(7-5-15)27(25,26)19(13-22)14-23-8-10-24(11-9-23)17-3-1-2-16(21)12-17/h1-7,12,14H,8-11H2/b19-14+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBODVIIHSRDICH-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of chlorophenyl and sulfonyl groups enhances its pharmacological profile.

- Molecular Formula : C18H18Cl2N2O2S

- Molecular Weight : 396.32 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that compounds containing piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to various effects, including modulation of mood and behavior.

Antitumor Activity

Studies have demonstrated that compounds similar to (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile exhibit significant antitumor properties. For instance, a related study found that piperazine derivatives showed promising cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 12.5 |

| HeLa (cervical) | 15.0 |

| A549 (lung) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies reported the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, potentially useful in treating infections.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a similar piperazine-based compound demonstrated significant tumor regression in xenograft models, suggesting effective in vivo antitumor activity.

- Neuropharmacological Effects : Research highlighted in Pharmacology Biochemistry and Behavior showed that related compounds could modulate serotonin receptor activity, leading to anxiolytic effects in animal models.

- Enzyme Inhibition : Another study investigated the inhibition of acetylcholinesterase by piperazine derivatives, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key Analogues :

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile () Differences:

- Sulfonyl substituent: 2,4-Dichlorophenyl (vs. 4-chlorophenyl in the target).

- Additional 4-methylanilino and methylsulfanyl groups. Impact:

- Increased electron-withdrawing effects from two chlorine atoms may stabilize the sulfonyl group, enhancing dipole interactions .

(2E)-3-(4-Phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile ()

- Differences :

- Sulfonyl group: Pyridinyl (vs. 4-chlorophenyl).

- Piperazine substituent: Phenyl (vs. 3-chlorophenyl).

- Impact :

- Pyridinyl sulfonyl introduces aromatic nitrogen, enabling hydrogen bonding and altering solubility.

- Absence of chlorine on phenyl reduces lipophilicity and electron-withdrawing effects .

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate () Differences:

- Acrylonitrile replaced by an ethyl ester.

- Amino group instead of sulfonyl. Impact:

- Ester group increases susceptibility to hydrolysis, reducing metabolic stability compared to the nitrile group.

Structural Conformation and Bonding

Resonance-Assisted Hydrogen Bonding (RAHB) :

The target compound’s rigid acrylonitrile core facilitates conjugation, shortening the C2–C1 bond (~1.42 Å), as seen in analogues like TAKDOZ (1.345 Å) and DALVES (1.386 Å) . RAHB in the target’s structure (via N–H⋯O(sulfonyl)) enhances planarity, similar to AJULUM (N–H⋯O(carbonyl)), stabilizing the E configuration and influencing crystal packing .Dihedral Angles :

In ’s compound, dihedral angles between S1–C2–C1 and N2–C3–S2 planes are 11.2° (vs. 17.08° in its methoxy analogue), indicating substituent-dependent torsional strain. The target compound’s 4-chlorophenylsulfonyl group likely reduces steric clash, favoring a planar conformation for optimal binding .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。